molecular formula C16H19NO3 B2546416 ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate CAS No. 628294-72-4

ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Cat. No. B2546416
CAS RN: 628294-72-4
M. Wt: 273.332
InChI Key: MJBSUFDIRLXCEL-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound with the molecular formula C16H19NO3 . It has a molecular weight of 273.33 . The compound is in solid form .


Synthesis Analysis

The synthesis of related carbazole derivatives has been explored in various studies. A convenient method for synthesizing 1-oxo-1,2,3,4-tetrahydrocarbazoles was developed through the Fischer indole synthesis, which involves the reaction of 2-aminocyclohexanone hydrochlorides with phenylhydrazine hydrochlorides under mild conditions.


Molecular Structure Analysis

The InChI code for ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is 1S/C16H19NO3/c1-3-20-16(18)10-4-6-14-12(8-10)13-9-11(19-2)5-7-15(13)17-14/h5,7,9-10,17H,3-4,6,8H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a solid substance . It has a molecular weight of 273.33 .

Scientific Research Applications

Safety and Hazards

The safety information for ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate indicates that it has the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-20-16(18)10-4-6-14-12(8-10)13-9-11(19-2)5-7-15(13)17-14/h5,7,9-10,17H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBSUFDIRLXCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Synthesis routes and methods

Procedure details

A solution of ethyl 4-oxocyclohexanecarboxylate (3 g, 17.6 mmol) and sodium acetate (1.59 g, 19.4 mmol) in glacial acetic acid (36 mL) was degassed with nitrogen prior to addition of 4-methoxyphenylhydrazine hydrochloride (3.38 g, 19.4 mmol). The mixture was heated at reflux for 2 hours then cooled, poured into water and extracted with tert-butylmethyl ether. The organic phase was washed with 5% K2CO3, then water and finally brine. The organic layer was dried over sodium sulphate then solvent removed under reduced pressure and the residue purified by column chromatography to afford 3.29 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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